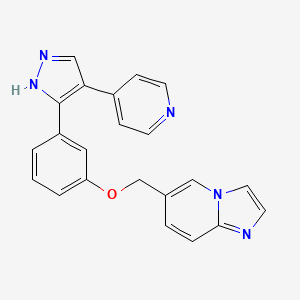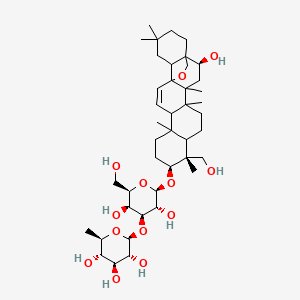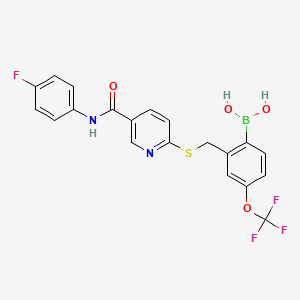
C13-113-tri-tail
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C13-113-tri-tail: is a cationic lipid-like compound characterized by a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a tertiary amine linker . This compound can be formulated into lipid nanoparticles, making it a valuable tool in drug delivery and gene therapy applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C13-113-tri-tail involves the reaction of a polar amino alcohol with three hydrophobic carbon-13 chains, linked via a tertiary amine. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for custom synthesis and GMP-grade production for clinical applications .
Chemical Reactions Analysis
Types of Reactions: C13-113-tri-tail primarily undergoes reactions typical of cationic lipids, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not commonly documented.
Substitution: The tertiary amine linker allows for substitution reactions, which can modify the compound’s properties
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents can be used to induce oxidation.
Substitution Reagents: Reagents that target the tertiary amine linker can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in modified lipid structures .
Scientific Research Applications
C13-113-tri-tail has a wide range of applications in scientific research, including:
Chemistry: Used in the formulation of lipid nanoparticles for various chemical applications
Medicine: Potential use in drug delivery systems to transport cytotoxic proteins and other therapeutic agents.
Industry: Employed in the development of advanced drug delivery systems and nanotechnology applications
Mechanism of Action
C13-113-tri-tail exerts its effects by forming lipid nanoparticles that can encapsulate and deliver anionic substrates. The polar amino alcohol head group interacts with the target molecules, while the hydrophobic carbon-13 tails facilitate membrane fusion and cellular uptake. The tertiary amine linker plays a crucial role in maintaining the structural integrity of the nanoparticles .
Comparison with Similar Compounds
C13-113-tetra-tail: Contains four hydrophobic carbon-13 tails instead of three, offering different structural and functional properties.
Other Cationic Lipids: Various cationic lipids with similar head groups and hydrophobic tails, used in lipid nanoparticle formulations
Uniqueness: C13-113-tri-tail is unique due to its specific combination of a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a tertiary amine linker. This structure provides optimal balance for forming stable lipid nanoparticles and delivering a wide range of anionic substrates .
Properties
Molecular Formula |
C44H93N3O3 |
|---|---|
Molecular Weight |
712.2 g/mol |
IUPAC Name |
1-[2-[2-[bis(2-hydroxytridecyl)amino]ethyl-methylamino]ethylamino]tridecan-2-ol |
InChI |
InChI=1S/C44H93N3O3/c1-5-8-11-14-17-20-23-26-29-32-42(48)39-45-35-36-46(4)37-38-47(40-43(49)33-30-27-24-21-18-15-12-9-6-2)41-44(50)34-31-28-25-22-19-16-13-10-7-3/h42-45,48-50H,5-41H2,1-4H3 |
InChI Key |
PJUYROACXJIHTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CNCCN(C)CCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)

![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)


![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)

![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)
![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)
![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)


